molecular formula C16H12N2 B8535337 4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile CAS No. 501948-45-4

4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile

Cat. No.: B8535337
CAS No.: 501948-45-4
M. Wt: 232.28 g/mol
InChI Key: CTZIGXGJMCABEI-UHFFFAOYSA-N
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Description

4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile is a useful research compound. Its molecular formula is C16H12N2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

501948-45-4

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

4-(4-pyridin-2-ylbut-3-ynyl)benzonitrile

InChI

InChI=1S/C16H12N2/c17-13-15-10-8-14(9-11-15)5-1-2-6-16-7-3-4-12-18-16/h3-4,7-12H,1,5H2

InChI Key

CTZIGXGJMCABEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dried 1 L of three-neck round-bottom flask was flushed with N2, connected to a N2 inlet, equipped with a thermometer and a magnetic stirrer. 4-But-3-ynyl-benzonitrile (49.38 g, 0.32 mol) was dissolved in 250 mL of THF, followed by the successive addition of triethylamine (TEA) (250 mL, 1:1 TEA/THF), bromopyridine (33.3 mL, 0.35 mol), Pd (pph3)2Cl2 (4.47 g, 6.0 mmol), and CuI (1.21 g, 6.0 mmol). The reaction mixture was heated up to 65° C. and kept stirring at that temperature. During the heating, it turned dark brown. After 2 h, the reaction was complete and cooled to room temperature, followed by the addition of water (200 mL) and ethyl acetate (200 mL). The organic layer was separated, washed with water (30 mL) and brine (30 mL), and dried over sodium sulfate. After a simple filtration to remove any catalyst residues and drying agents, concentration in vacuo left an oil, which immediately became solid after cooling. The solid was then filtered and washed with heptane to give 58.74 g (79.6% yield; purity: 98%) of 4-(4-pyridin-2-yl-but-3-ynyl)-benzonitrile. 1H NMR (CDCl3): δ (ppm) 8.54 (m, 1H); 7.59 (m, 3H); 7.39 (m, 2H); 7.31 (m, 1H); 7.19 (m, 1H); 3.01 (t, J=6.9 Hz, 2H); 2.75 (t, J=6.9 Hz, 2H). ESMS calcd. (C16H12N2): 232.1. found: 233.1 (M+H)+.
Quantity
49.38 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
33.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
1.21 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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